molecular formula C10H19NO2 B13900807 (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol

(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol

Cat. No.: B13900807
M. Wt: 185.26 g/mol
InChI Key: MNKXLAJVKRUKAN-UHFFFAOYSA-N
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Description

(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxazoline ring and a tertiary butyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol typically involves the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring is formed through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Tertiary Butyl Group: The tertiary butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalytic Processes: Catalysts are employed to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring or the tertiary butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Oxazoline derivatives with varying degrees of oxidation.

    Reduction Products: Oxazolidine derivatives.

    Substitution Products: Compounds with substituted oxazoline rings or tertiary butyl groups.

Scientific Research Applications

(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring and tertiary butyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (4R)-(+)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)ethanol: A structurally similar compound with an ethyl group instead of a propyl group.

    2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)acetic acid: Contains an acetic acid moiety instead of a propanol group.

Uniqueness

(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an oxazoline ring and a tertiary butyl group. These features contribute to its distinct reactivity and applications in various fields.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-ol

InChI

InChI=1S/C10H19NO2/c1-9(2,3)7-6-13-8(11-7)10(4,5)12/h7,12H,6H2,1-5H3

InChI Key

MNKXLAJVKRUKAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)O

Origin of Product

United States

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